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4-amino-N-(4-methylpyridin-2-yl)benzamide Documentation Hub

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  • Product: 4-amino-N-(4-methylpyridin-2-yl)benzamide
  • CAS: 36845-05-3

Core Science & Biosynthesis

Foundational

literature review of 4-amino-N-(4-methylpyridin-2-yl)benzamide synthesis pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthetic pathways for 4-amino-N-(4-methylpyridin-2-yl)benzamide, a molecule of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways for 4-amino-N-(4-methylpyridin-2-yl)benzamide, a molecule of interest in medicinal chemistry due to the prevalence of the aminobenzamide and aminopyridine moieties in pharmacologically active compounds. This document will detail the strategic synthesis, including the preparation of key precursors, the critical amide bond formation, and the final reduction step. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzamide and Aminopyridine Scaffolds

The 4-amino-N-(4-methylpyridin-2-yl)benzamide structure combines two privileged pharmacophores: the 4-aminobenzamide and the 2-amino-4-methylpyridine moieties. Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy.[1] Similarly, substituted pyridines are integral components of numerous pharmaceuticals, acting as key binding elements for various biological targets. The combination of these two scaffolds in 4-amino-N-(4-methylpyridin-2-yl)benzamide makes it a compound of interest for screening in various drug discovery programs.

Retrosynthetic Analysis: A Two-Step Approach

The most logical and efficient synthetic strategy for 4-amino-N-(4-methylpyridin-2-yl)benzamide involves a two-step sequence starting from commercially available precursors. The retrosynthetic analysis is as follows:

G target 4-amino-N-(4-methylpyridin-2-yl)benzamide intermediate 4-nitro-N-(4-methylpyridin-2-yl)benzamide target->intermediate Nitro Reduction precursor1 4-nitrobenzoyl chloride intermediate->precursor1 Amide Coupling precursor2 2-amino-4-methylpyridine intermediate->precursor2 Amide Coupling precursor3 4-nitrobenzoic acid precursor1->precursor3 Chlorination

Caption: Retrosynthetic analysis of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

This approach involves the formation of the amide bond between 4-nitrobenzoyl chloride and 2-amino-4-methylpyridine, followed by the reduction of the nitro group to the desired amine.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability and purity of its precursors.

Preparation of 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride is a key electrophile in the amide coupling reaction. It can be readily synthesized from 4-nitrobenzoic acid.

Experimental Protocol: Chlorination of 4-Nitrobenzoic Acid

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (optional)

Procedure:

  • In a fume hood, a mixture of 4-nitrobenzoic acid and an excess of thionyl chloride (or a stoichiometric amount of phosphorus pentachloride) is placed in a round-bottom flask equipped with a reflux condenser.[2]

  • The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

  • Once the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride.

  • The product can be purified by crystallization from a suitable solvent like carbon tetrachloride or by vacuum distillation.[2]

Causality of Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and allows it to act as the reaction solvent.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Fume Hood: The reaction generates corrosive and toxic hydrogen chloride gas, necessitating the use of a fume hood.

2-Amino-4-methylpyridine

2-Amino-4-methylpyridine is a commercially available nucleophile. For this synthesis, it is recommended to use a high-purity grade to avoid side reactions.

Synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide

The synthesis proceeds in two main steps: amide coupling followed by nitro reduction.

Step 1: Amide Coupling - Synthesis of 4-nitro-N-(4-methylpyridin-2-yl)benzamide

The formation of the amide bond is achieved through a nucleophilic acyl substitution reaction, a classic Schotten-Baumann reaction.

G cluster_reactants Reactants cluster_products Products R1 4-nitrobenzoyl chloride P1 4-nitro-N-(4-methylpyridin-2-yl)benzamide R1->P1 Base (e.g., Triethylamine) Dichloromethane (DCM) Room Temperature R2 2-amino-4-methylpyridine R2->P1 P2 Triethylamine Hydrochloride

Caption: Amide coupling of 4-nitrobenzoyl chloride and 2-amino-4-methylpyridine.

Experimental Protocol: Amide Coupling

Materials:

  • 4-Nitrobenzoyl chloride

  • 2-Amino-4-methylpyridine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methylpyridine in anhydrous DCM.

  • Add a slight excess (1.1-1.2 equivalents) of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 2-amino-4-methylpyridine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-nitro-N-(4-methylpyridin-2-yl)benzamide.

Causality of Experimental Choices:

  • Anhydrous Conditions: 4-Nitrobenzoyl chloride is highly reactive towards water, which would lead to the formation of 4-nitrobenzoic acid as a byproduct. Therefore, anhydrous solvents and an inert atmosphere are crucial.

  • Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

  • Dropwise Addition at 0 °C: This controls the exothermicity of the reaction and minimizes the formation of potential side products.

  • Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and byproducts.

Step 2: Nitro Reduction - Synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide

The final step is the reduction of the nitro group to the primary amine. Several methods are effective for this transformation.

G cluster_reactants Reactant cluster_products Product R1 4-nitro-N-(4-methylpyridin-2-yl)benzamide P1 4-amino-N-(4-methylpyridin-2-yl)benzamide R1->P1 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂/HCl) Solvent (e.g., Ethanol) Heat (optional)

Caption: Reduction of the nitro group to an amine.

Experimental Protocol 1: Catalytic Hydrogenation

Materials:

  • 4-Nitro-N-(4-methylpyridin-2-yl)benzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source or Ammonium formate

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 4-nitro-N-(4-methylpyridin-2-yl)benzamide in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • If using hydrogen gas, purge the flask with hydrogen and maintain a positive pressure of hydrogen (typically via a balloon) while stirring vigorously at room temperature.

  • Alternatively, if using ammonium formate, add an excess of ammonium formate to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol 2: Reduction with Tin(II) Chloride

Materials:

  • 4-Nitro-N-(4-methylpyridin-2-yl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-N-(4-methylpyridin-2-yl)benzamide in ethanol.

  • Add an excess of SnCl₂·2H₂O to the solution.

  • Slowly add concentrated HCl and heat the reaction mixture to reflux.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution until the solution is basic and the tin salts have redissolved.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is often a clean and high-yielding method for nitro group reduction. The choice between hydrogen gas and a transfer hydrogenation reagent like ammonium formate depends on the available equipment and safety considerations.

  • Tin(II) Chloride: This is a classic and robust method for nitro reduction. The acidic conditions are generally well-tolerated by the amide bond. The workup requires careful pH adjustment to remove the tin salts.

Data Summary

The following table summarizes the key reactants and expected products for the synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

StepReactant 1Reactant 2Key ReagentsProduct
1 4-Nitrobenzoyl chloride2-Amino-4-methylpyridineTriethylamine, DCM4-nitro-N-(4-methylpyridin-2-yl)benzamide
2 4-nitro-N-(4-methylpyridin-2-yl)benzamide-Pd/C, H₂ (or Ammonium Formate) OR SnCl₂, HCl4-amino-N-(4-methylpyridin-2-yl)benzamide

Conclusion

The synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide can be reliably achieved through a two-step sequence involving an amide coupling reaction followed by a nitro group reduction. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers. Careful control of reaction conditions, particularly during the amide bond formation, is crucial for achieving high yields and purity. The choice of the reduction method in the final step can be adapted based on the available laboratory resources and desired scale of the synthesis. This guide provides the necessary technical details and scientific rationale to enable the successful synthesis of this promising molecule for further investigation in drug discovery and development.

References

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Image]. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Exploratory

biological activity profile of 4-amino-N-(4-methylpyridin-2-yl)benzamide

This guide provides an in-depth technical analysis of the biological activity profile of 4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS: 36845-05-3).[1] This molecule is not a standalone marketed drug but serves as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity profile of 4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS: 36845-05-3).[1] This molecule is not a standalone marketed drug but serves as a privileged scaffold and key intermediate in medicinal chemistry, particularly in the development of Glucokinase Activators (GKAs) and Type II Kinase Inhibitors .[1]

Executive Summary

Feature Details
Chemical Name 4-amino-N-(4-methylpyridin-2-yl)benzamide
CAS Number 36845-05-3
Molecular Formula C₁₃H₁₃N₃O
Core Scaffold N-(pyridin-2-yl)benzamide
Primary Biological Role Allosteric Glucokinase Activator (GKA) Pharmacophore
Secondary Role Type II Kinase Inhibitor Scaffold (DFG-out binder)
Key Structural Motif Donor-Acceptor-Donor (D-A-D) Hydrogen Bonding System

Structural Basis of Biological Activity[1]

The biological activity of 4-amino-N-(4-methylpyridin-2-yl)benzamide is dictated by its ability to function as a bidentate or tridentate hydrogen bond partner.[1] The molecule features two critical domains:[1]

  • The Benzamide Core: Provides a rigid linker and a hydrogen bond donor (amide NH) and acceptor (carbonyl O). The 4-amino group acts as a solvent-exposed "handle" or a secondary interaction point.[1]

  • The 2-Aminopyridine Moiety: The pyridine nitrogen (N1) and the amide nitrogen form a specific recognition motif often referred to as the "amidopyridine" cleft.

Pharmacophore Modeling

In protein binding sites, this scaffold typically adopts a planar conformation, allowing it to mimic the adenine ring of ATP (in kinases) or bind to specific allosteric pockets (in Glucokinase).[1]

Pharmacophore Scaffold 4-amino-N-(4-methylpyridin-2-yl)benzamide AmideLinker Amide Linker (H-Bond Donor/Acceptor) Scaffold->AmideLinker PyridineRing Pyridine Ring (H-Bond Acceptor) Scaffold->PyridineRing AminoGroup 4-Amino Group (Solvent Interaction/Derivatization) Scaffold->AminoGroup GK Glucokinase (GK) Allosteric Site AmideLinker->GK Key H-Bonds Kinase Protein Kinases (DFG-out Pocket) AmideLinker->Kinase Glu/Asp Interaction PyridineRing->GK Hydrophobic Contact

Figure 1: Pharmacophore decomposition of the scaffold showing key interaction points with biological targets.[1]

Primary Biological Profile: Glucokinase Activation[4][5]

The N-(pyridin-2-yl)benzamide motif is the structural foundation for a major class of Glucokinase Activators (GKAs) .[1] Glucokinase (GK) acts as the body's "glucose sensor."[2][3]

Mechanism of Action

This molecule binds to the allosteric site of Glucokinase, distinct from the glucose and ATP binding sites.[1]

  • Physiological Effect: It lowers the

    
     (affinity constant) of GK for glucose, effectively increasing the enzyme's activity at lower glucose concentrations.[1]
    
  • Therapeutic Relevance: By activating GK, the molecule stimulates insulin secretion from pancreatic

    
    -cells and enhances glycogen synthesis in the liver, offering a potential pathway for treating Type 2 Diabetes .[1]
    
Structure-Activity Relationship (SAR)
  • The amide NH forms a hydrogen bond with the backbone carbonyl of Arg63 (in human GK).

  • The pyridine nitrogen accepts a hydrogen bond from Arg63 .[1]

  • The 4-methyl group on the pyridine ring fits into a hydrophobic pocket, enhancing potency compared to the unsubstituted pyridine.[1]

Secondary Biological Profile: Kinase Inhibition[2]

This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors, specifically those targeting the DFG-out conformation (Type II inhibitors).[1]

  • Binding Mode: The amide functionality often interacts with the conserved Glutamate (Glu) in the kinase

    
    C-helix and the Aspartate (Asp) of the DFG motif.[1]
    
  • Selectivity: The 4-methylpyridin-2-yl group extends into the allosteric hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.[1]

  • Analogous Drugs: This structural motif is homologous to the "tail" regions of BCR-ABL inhibitors like Imatinib and Nilotinib , although those drugs utilize slightly different linker chemistries (pyrimidine-amine vs. pyridine-amide).[1]

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Amide Coupling

Objective: Generate high-purity 4-amino-N-(4-methylpyridin-2-yl)benzamide for biological testing.

  • Reagents:

    • 4-Aminobenzoic acid (1.0 eq)[1]

    • 2-Amino-4-methylpyridine (1.0 eq)[1]

    • Coupling Agent: HATU or EDC/HOBt (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (Dimethylformamide)[4]

  • Procedure:

    • Dissolve 4-aminobenzoic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 2-amino-4-methylpyridine.[1]

    • Stir at Room Temperature (RT) for 12-16 hours.

    • Validation: Monitor by LC-MS (Target Mass: ~227.26 Da).[1]

  • Work-up:

    • Dilute with ethyl acetate, wash with

      
       (sat) and brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Glucokinase Activation Assay (Coupled Enzyme System)

Objective: Measure the fold-activation of GK.[1][2][3]

  • System: Spectrophotometric assay coupling Glucose-6-Phosphate (G6P) production to NADPH generation via G6P-Dehydrogenase (G6PDH).[1]

  • Reaction Mix:

    • Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM MgCl2.[1]

    • Substrates: 1 mM ATP, 2-5 mM Glucose (variable).[1]

    • Enzymes: Recombinant Human GK (10-20 nM), G6PDH (2 U/mL).[1]

    • Cofactor: 1 mM NADP+.

  • Execution:

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1

      
      M - 100 
      
      
      
      M).
    • Initiate reaction with ATP.

    • Monitor Absorbance at 340 nm (formation of NADPH).

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Determine

      
       (concentration for 50% maximal activation).
      
    • Control: Use DMSO as negative control; known GKA (e.g., RO-28-1675) as positive control.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway potential of the scaffold (Kinase Inhibition vs. GK Activation).

BiologicalPathways Compound 4-amino-N-(4-methylpyridin-2-yl)benzamide GK_Target Target: Glucokinase (Allosteric Site) Compound->GK_Target Primary Mode Kinase_Target Target: Tyrosine Kinases (e.g., c-Abl, PDGFR) Compound->Kinase_Target Secondary Mode (Scaffold) GK_Effect Conformational Change (Super-Open -> Closed) GK_Target->GK_Effect GK_Outcome Increased Glucose Affinity (Lower S0.5) GK_Effect->GK_Outcome Physio_Outcome1 Insulin Secretion (Pancreas) Glycogen Synthesis (Liver) GK_Outcome->Physio_Outcome1 Kinase_Binding Binds DFG-out Pocket (Type II Inhibition) Kinase_Target->Kinase_Binding Kinase_Outcome Inhibition of Phosphorylation Kinase_Binding->Kinase_Outcome Physio_Outcome2 Anti-Proliferative Effect (Oncology) Kinase_Outcome->Physio_Outcome2

Figure 2: Dual biological pathways modulated by the N-(pyridin-2-yl)benzamide scaffold.[1]

References

  • Glucokinase Activator Discovery

    • Title: N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation.[1][2][3]

    • Source: Chemical Biology & Drug Design (2018).
    • Link:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[1] (Demonstrates the benzamide-pyridine scaffold utility).

    • Source: Journal of Medicinal Chemistry (2008).
    • Link:[Link]

  • Synthesis & Chemical Properties

    • Title: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)
    • Source: Iran Journal of Pharmaceutical Research (2017).[5]

    • Link:[Link]

  • Structural Data

    • Source: PubChem Compound Summary for Rel
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 4-amino-N-(4-methylpyridin-2-yl)benzamide Stock Solutions for Cell Culture

Introduction: Navigating the Uncharted Territory of Novel Compound Preparation The successful integration of a novel small molecule, such as 4-amino-N-(4-methylpyridin-2-yl)benzamide, into cell-based assays is critically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of Novel Compound Preparation

The successful integration of a novel small molecule, such as 4-amino-N-(4-methylpyridin-2-yl)benzamide, into cell-based assays is critically dependent on the meticulous preparation of a stable, sterile, and accurately concentrated stock solution. Unlike well-characterized reagents, new chemical entities often lack a comprehensive public record of their physicochemical properties. This guide, therefore, is designed to provide researchers, scientists, and drug development professionals with a robust framework for establishing a reliable protocol for the solubilization, sterilization, and storage of 4-amino-N-(4-methylpyridin-2-yl)benzamide. Our approach is grounded in first principles of chemical handling and sterile cell culture techniques, emphasizing the rationale behind each step to empower the researcher to adapt and validate the protocol for their specific experimental needs.

Given the limited specific data on 4-amino-N-(4-methylpyridin-2-yl)benzamide, we will draw upon the known characteristics of structurally related aminobenzamide and benzenesulfonamide compounds. For the purpose of this protocol, we will use the molecular weight of a structurally similar compound, 4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide (MW: 263.32 g/mol ), as a starting point for molarity calculations.[1] It is imperative that the end-user verifies the molecular weight from their compound's certificate of analysis.

The aminobenzamide scaffold is associated with a wide range of biological activities, including antimicrobial and antifungal properties.[2][3][4][5] This suggests that 4-amino-N-(4-methylpyridin-2-yl)benzamide could be a candidate for screening in infectious disease models or oncology research.

Physicochemical Properties and Safety Considerations

PropertyEstimated/Inferred ValueSource/Rationale
Molecular Formula C13H13N3OBased on chemical structure
Molecular Weight ~227.26 g/mol (estimated)Calculated from formula; user must verify with Certificate of Analysis
Appearance Likely a solid powderCommon for benzamide derivatives[6]
Solubility Poorly soluble in water, likely soluble in organic solvents like DMSOBenzamides often exhibit low aqueous solubility[7]
Stability Unknown; handle as potentially light and temperature sensitiveGeneral precaution for novel compounds[8]
Safety Handle with caution as potential irritant and unknown toxicityRefer to general safety data sheets for aminobenzamides[9][10][11]

Safety Precautions:

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the supplier's Safety Data Sheet (SDS) if available, or a general SDS for aminobenzamides for detailed handling and disposal information.[9][10][11]

Protocol 1: Preliminary Solubility Assessment

The first critical step is to empirically determine the optimal solvent for 4-amino-N-(4-methylpyridin-2-yl)benzamide. Dimethyl sulfoxide (DMSO) is a common first choice for dissolving novel compounds for cell culture due to its broad solvency and relatively low toxicity at low final concentrations (typically ≤0.5% v/v).[12]

Objective: To identify a suitable solvent and determine the maximum practical stock concentration.

Materials:

  • 4-amino-N-(4-methylpyridin-2-yl)benzamide powder

  • Cell culture-grade DMSO, sterile[13]

  • Sterile-filtered ethanol (100%)

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS)

  • Analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh 1-2 mg of 4-amino-N-(4-methylpyridin-2-yl)benzamide into four separate sterile microcentrifuge tubes. Record the exact weight.

  • To the first tube, add a calculated volume of DMSO to achieve a target concentration of 10 mM.

  • Repeat step 2 for the remaining tubes using ethanol, sterile water, and sterile PBS.

  • Vortex each tube vigorously for 2 minutes.

  • Visually inspect for dissolution. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be attempted if sonication is insufficient.[12]

  • Record your observations in a table.

SolventTarget Concentration (mM)Visual Observation (Post-Vortex)Visual Observation (Post-Sonication/Warming)Conclusion
DMSO10
Ethanol10
Water10
PBS10

Causality Behind Experimental Choices: Starting with a small amount of the compound for solubility testing is a resource-efficient way to determine the best solvent without wasting a significant quantity of a potentially expensive novel compound.[14] The use of multiple common cell culture solvents provides a comparative assessment of solubility.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

Based on the likely outcome of Protocol 1, DMSO is the recommended solvent. This protocol details the preparation of a 10 mM stock solution.

Objective: To prepare a sterile, high-concentration stock solution of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

Materials:

  • 4-amino-N-(4-methylpyridin-2-yl)benzamide powder

  • Cell culture-grade DMSO, sterile

  • Sterile, DMSO-compatible syringe filter (0.22 µm), such as nylon or PTFE[15][16][17]

  • Sterile syringes

  • Sterile, light-protected microcentrifuge tubes or cryovials

Procedure:

  • In a chemical fume hood, weigh out the desired amount of 4-amino-N-(4-methylpyridin-2-yl)benzamide required for your desired volume of a 10 mM stock solution.

  • Add the calculated volume of sterile DMSO to the compound.

  • Vortex and/or sonicate until the compound is completely dissolved, as determined in Protocol 1.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe.

  • Filter-sterilize the stock solution by dispensing it into sterile, light-protected microcentrifuge tubes or cryovials.[17]

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Trustworthiness Through Self-Validation: The process of filter sterilization ensures the removal of any potential microbial contaminants from the stock solution.[17] Aliquoting the stock solution is a critical step to prevent multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.[8]

G cluster_prep Stock Solution Preparation Workflow weigh Weigh Compound dissolve Dissolve in Sterile DMSO weigh->dissolve Add calculated volume sterilize Filter Sterilize (0.22µm PTFE/Nylon) dissolve->sterilize Vortex/Sonicate until clear aliquot Aliquot into Light-Protected Tubes sterilize->aliquot Dispense into sterile vials store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Application Example: Investigating Antimicrobial Activity

To illustrate the use of the prepared stock solution, we present a hypothetical experiment to assess the antimicrobial activity of 4-amino-N-(4-methylpyridin-2-yl)benzamide against a bacterial strain.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound.

Procedure:

  • Thaw one aliquot of the 10 mM stock solution.

  • Prepare a series of working solutions by serially diluting the stock solution in sterile cell culture medium (e.g., Mueller-Hinton broth).

  • Inoculate the wells of a microtiter plate containing the different concentrations of the compound with a standardized bacterial suspension.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC by observing the lowest concentration of the compound that inhibits visible bacterial growth.

G cluster_pathway Hypothetical Mechanism of Action compound 4-amino-N-(4-methylpyridin-2-yl)benzamide target Bacterial Cell Wall Synthesis Enzyme compound->target Binds to active site inhibition Inhibition of Peptidoglycan Synthesis target->inhibition lysis Cell Lysis & Death inhibition->lysis

Caption: Hypothetical signaling pathway for antimicrobial action.

Conclusion and Best Practices

The preparation of a reliable stock solution for a novel compound like 4-amino-N-(4-methylpyridin-2-yl)benzamide is a foundational experimental step that requires careful planning and execution. By following the principles of preliminary solubility testing, using high-quality reagents, and adhering to sterile techniques, researchers can generate high-quality data and accelerate their research. Always remember to validate any new protocol and to handle novel compounds with the appropriate safety precautions.

References

  • BioBabe. (2005, August 22). Re: Silly question: is DMSO sterile by itself, to add it to cells? Protocol Online. [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?[Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3612–3625. [Link]

  • Mark, S. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Yamane, T., Hashizume, H., Arimitsu, Y., & Nakajima, M. (1992). Synthesis and biological activity of 5'-aminobenzoxazinorifamycin derivatives. Chemical & Pharmaceutical Bulletin, 40(10), 2707–2711. [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. TWiki. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 12(4), 2260-2266. [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

  • MolPort. (n.d.). N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Dana Bioscience. (n.d.). 4-Amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide 50mg. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. (2023, January 12). Do i have to prepare fresh the drug or compounds stock solution to apply for cell culter?[Link]

  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). [Link]

  • MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Berger, M. R., et al. (1988). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 114(2), 161–167. [Link]

  • PubChem. (n.d.). 4-amino-2-hydroxy-N-(pyridin-4-ylmethyl)benzamide. [Link]

Sources

Application

Advanced Recrystallization & Purification Protocols for 4-amino-N-(4-methylpyridin-2-yl)benzamide

Executive Summary This Application Note details the purification strategies for 4-amino-N-(4-methylpyridin-2-yl)benzamide , a critical pharmacophore often utilized in the synthesis of Type II kinase inhibitors. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification strategies for 4-amino-N-(4-methylpyridin-2-yl)benzamide , a critical pharmacophore often utilized in the synthesis of Type II kinase inhibitors. Due to the presence of both an electron-rich aniline moiety and a basic pyridine ring, this compound exhibits unique solubility profiles that can be exploited for high-purity isolation.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the persistence of the starting material, 2-amino-4-methylpyridine, and potential oxidation byproducts (azo/azoxy species) that impart color. This guide moves beyond standard solvent evaporation, introducing a Dual-Mode Purification Strategy utilizing thermal recrystallization and pH-swing precipitation.

Physicochemical Profile & Solubility

Understanding the intermolecular forces is prerequisite to selecting a solvent system. The molecule features a rigid amide backbone capable of strong hydrogen bonding (Donor: Amide NH, Aniline NH₂; Acceptor: Carbonyl O, Pyridine N).

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Water Insoluble (<0.1 mg/mL)LowAnti-solventpH dependent; soluble in acidic water.
Ethanol (EtOH) LowHighPrimary Excellent thermal gradient for crystallization.
Acetonitrile (ACN) ModerateHighSecondaryGood for removing non-polar impurities; risk of oiling out.
DMSO/DMF Very HighVery HighSolventUse only for initial dissolution in crash-precipitation methods.
Dichloromethane LowModerateWashUseful for removing unreacted 2-amino-4-methylpyridine.
Ethyl Acetate LowModerateAnti-solventOften used in conjunction with EtOH or MeOH.

Protocol A: Thermal Recrystallization (The EtOH:H₂O System)

This method relies on the steep solubility curve of the benzamide derivative in ethanol. Water is introduced as a co-solvent to decrease the solubility of the hydrophobic aromatic rings at lower temperatures, forcing crystallization.

Materials
  • Crude 4-amino-N-(4-methylpyridin-2-yl)benzamide

  • Absolute Ethanol (HPLC Grade)

  • Deionized Water

  • Activated Carbon (e.g., Darco® G-60) – Optional for color removal

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Absolute Ethanol (approx. 80-100 mL).

    • Heat to reflux (78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely after 15 minutes at reflux, add ethanol in 5 mL increments. Avoid a large excess.

  • Polishing (Optional but Recommended):

    • If the solution is dark yellow/brown, add Activated Carbon (5 wt%, 0.5 g).

    • Stir at reflux for 10 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Speed is critical to prevent premature crystallization on the filter.

  • Nucleation & Growth:

    • Return the filtrate to a clean flask and maintain at incipient boiling.

    • Dropwise, add hot Deionized Water (approx. 60-70°C) until a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of ethanol to just clear the turbidity.

    • Remove from heat.[1]

  • Cooling Profile:

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Do not stir. Stirring induces rapid nucleation, trapping impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash: Rinse the cake with 20 mL of cold (0°C) Ethanol:Water (1:1 mixture).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: pH-Swing Purification (The "Chemical" Wash)

This protocol exploits the basicity of the pyridine nitrogen (pKa ~6-7). This is superior for removing non-basic impurities or starting materials with significantly different pKa values.

Mechanistic Insight

The pyridine ring allows the molecule to be protonated and dissolved in aqueous acid. Neutral impurities (uncoupled benzoic acid derivatives) remain insoluble and can be filtered off. The solution is then neutralized to reprecipitate the pure base.

Experimental Workflow (DOT Visualization)

pH_Swing_Protocol Start Crude Mixture (Target + Impurities) Acidify Suspend in 1M HCl (Stir 30 min) Start->Acidify Filter1 Filtration Acidify->Filter1 Solids1 Solid Waste (Non-basic impurities) Filter1->Solids1 Reject Filtrate1 Acidic Filtrate (Protonated Target) Filter1->Filtrate1 Keep Base Slow Addition of 10% NaOH or NH4OH Filtrate1->Base pH_Check Target pH 8-9 Base->pH_Check Precip Precipitation of Free Base pH_Check->Precip pH reached Filter2 Filtration & Wash (Cold Water) Precip->Filter2 Dry Vacuum Dry Filter2->Dry Final Pure 4-amino-N- (4-methylpyridin-2-yl)benzamide Dry->Final

Figure 1: Logical flow for the Acid-Base pH-Swing purification method, separating the target based on ionization state.

Step-by-Step Methodology
  • Acid Extraction:

    • Suspend crude solid (e.g., 5.0 g) in 1M HCl (50 mL).

    • Stir vigorously for 30 minutes. The target compound should dissolve as the hydrochloride salt.

    • Observation: If the solution remains cloudy, these are likely non-basic impurities (e.g., oligomers or unreacted esters).

  • Filtration (Clarification):

    • Filter the acidic solution through a fine glass frit or Celite pad.

    • Discard the solid residue. Collect the clear, acidic filtrate.

  • Reprecipitation:

    • Cool the filtrate to 10°C.

    • Slowly add 10% NaOH or Ammonium Hydroxide (NH₄OH) dropwise while monitoring pH.

    • Critical Point: As the pH passes 6.0, a heavy white precipitate will form. Continue adding base until pH reaches 8.5–9.0.

  • Final Isolation:

    • Stir the slurry for 30 minutes to ensure complete conversion to the free base.

    • Filter and wash copiously with water (to remove NaCl/NH₄Cl salts).

    • Dry under vacuum.

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: If the product comes out as a sticky oil instead of crystals during Protocol A, the cooling was too rapid or the water concentration is too high.

    • Fix: Reheat to dissolve, add slightly more ethanol, and seed the solution with a tiny crystal of pure product. Cool very slowly.

  • Persistent Color: Pink or brown coloration usually indicates oxidation of the aniline amine.

    • Fix: Perform the recrystallization under a Nitrogen atmosphere. Add a pinch of sodium hydrosulfite (reducing agent) during the aqueous dissolution step in Protocol B.

Analytical Validation
  • HPLC: Purity should be assessed using a C18 column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: 254 nm (aromatic) and 280 nm.

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic amide singlet (~10.5 ppm).

    • Verify the methyl group on the pyridine (~2.3 ppm).

    • Confirm the absence of the 2-amino-4-methylpyridine starting material (which would show distinct pyridine protons shifted upfield compared to the amide).

References

  • MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank.[2] Retrieved from [Link][1][3][4]

  • National Institutes of Health (NIH). (2015). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. PubMed Central. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

  • American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Method

Application Note: Using 4-amino-N-(4-methylpyridin-2-yl)benzamide as a Scaffold in Kinase Inhibitor Design

Abstract & Strategic Overview The molecule 4-amino-N-(4-methylpyridin-2-yl)benzamide represents a "privileged structure" in medicinal chemistry, specifically serving as a core pharmacophore for Type II Tyrosine Kinase In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The molecule 4-amino-N-(4-methylpyridin-2-yl)benzamide represents a "privileged structure" in medicinal chemistry, specifically serving as a core pharmacophore for Type II Tyrosine Kinase Inhibitors . Structurally, it mimics the "head" and "linker" regions of clinically successful drugs like Imatinib and Nilotinib .

This Application Note details the rational design, synthesis, and downstream utilization of this building block. By anchoring the pyridine nitrogen to the kinase hinge region and utilizing the benzamide linker to access the DFG-out allosteric pocket, researchers can generate high-affinity libraries targeting BCR-ABL, c-KIT, PDGFR, and TYK2.

Key Pharmacophore Features[1][2][3][4][5][6][7]
  • Hinge Binder (Head): The 2-aminopyridine system forms critical hydrogen bonds with the kinase hinge region (mimicking the adenine of ATP).

  • Gatekeeper Navigator (Linker): The amide bond provides the necessary geometry to bypass the "gatekeeper" residue (often Threonine or Methionine).

  • Growth Vector (Tail): The 4-amino group on the phenyl ring serves as a versatile handle for attaching hydrophobic moieties that occupy the allosteric pocket created by the DFG-out conformation.

Structural Biology & Rational Design

To effectively use this building block, one must understand its binding mode. Type II inhibitors bind to the inactive conformation of the kinase where the activation loop (DFG motif) is flipped outward ("DFG-out").

Interaction Map

The scaffold anchors the molecule via a "Donor-Acceptor" motif at the hinge.

BindingMode Hinge Kinase Hinge Region (Met/Thr backbone) Glu Regulatory Helix (Glu residue) Asp DFG Motif (Asp residue) Scaffold_Head 2-aminopyridine Head (H-bond Acceptor/Donor) Scaffold_Head->Hinge H-bonds (Donor/Acceptor) Scaffold_Linker Amide Linker (NH / CO) Scaffold_Head->Scaffold_Linker Covalent Bond Scaffold_Linker->Glu H-bond (Amide NH) Scaffold_Linker->Asp H-bond (Amide CO) Scaffold_Tail 4-Amino Tail (Growth Vector) Scaffold_Linker->Scaffold_Tail Covalent Bond

Figure 1: Interaction map showing the scaffold bridging the Hinge region and the Regulatory spine residues (Glu/Asp).

Protocol: Synthesis of the Building Block

Synthesis of 2-aminopyridine amides can be challenging due to the low nucleophilicity of the exocyclic amine and potential competitive acylation at the ring nitrogen. This protocol uses a high-yield route avoiding bis-acylation.

Materials
  • Reactant A: 2-amino-4-methylpyridine (CAS: 695-34-1)

  • Reactant B: 4-nitrobenzoyl chloride (CAS: 122-04-3)

  • Solvent: Anhydrous Pyridine (acts as solvent and base) or DCM/Et3N.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - optional but recommended.

  • Reducing Agent: Palladium on Carbon (Pd/C) 10%, Hydrogen gas (

    
    ).
    
Step-by-Step Methodology
Step A: Amide Coupling (Formation of Nitro-Intermediate)
  • Preparation: Dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous pyridine (0.5 M concentration) under

    
     atmosphere.
    
    • Note: Pyridine is preferred over DCM/TEA here to suppress ring nitrogen acylation.

  • Addition: Cool the solution to 0°C. Add 4-nitrobenzoyl chloride (1.1 eq) portion-wise over 15 minutes.

    • Caution: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour reaction mixture into ice-cold water (10x volume). The product usually precipitates.

  • Workup: Filter the precipitate. Wash with 5%

    
    , then water, then cold ether.
    
    • Yield Target: >85% as a pale yellow solid.

    • Intermediate: 4-nitro-N-(4-methylpyridin-2-yl)benzamide.

Step B: Reduction (Nitro to Aniline)
  • Dissolution: Dissolve the nitro-intermediate in MeOH/THF (1:1 ratio).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 12 hours at RT.
    
    • Alternative: For scale-up, use Fe/NH4Cl in EtOH/Water if hydrogenation equipment is unavailable.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Recrystallization: Recrystallize from Ethanol.

    • Final Product: 4-amino-N-(4-methylpyridin-2-yl)benzamide.

Protocol: Library Generation (Downstream Application)

Once the building block is synthesized, the 4-amino group serves as the nucleophile to attach the "tail" moiety. This step determines the selectivity of the final drug candidate.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-amino-4-methylpyridine + 4-nitrobenzoyl chloride Nitro Nitro-Intermediate (Precipitate) Start->Nitro Pyridine, 0°C Scaffold BUILDING BLOCK: 4-amino-N-(4-methylpyridin-2-yl)benzamide Nitro->Scaffold H2, Pd/C Lib_Urea Urea Library (React with Isocyanates) Scaffold->Lib_Urea R-NCO Lib_Amide Amide Library (React with Acid Chlorides) Scaffold->Lib_Amide R-COCl Lib_Buchwald Biaryl Amine Library (Buchwald Coupling) Scaffold->Lib_Buchwald Ar-Br, Pd cat.

Figure 2: Workflow from raw materials to diverse kinase inhibitor libraries.

Functionalization Strategies

To target the hydrophobic "back pocket" of the kinase:

Reaction TypeReagent ClassTarget MotifExample Drug Analog
Urea Formation Aryl IsocyanatesDiaryl UreaSorafenib-like analogs
Amide Coupling Aryl Acid ChloridesBis-amideNilotinib-like analogs
Buchwald-Hartwig Heteroaryl HalidesBiaryl AmineImatinib-like analogs

Experimental Tip: When performing the Buchwald-Hartwig coupling on the 4-amino group, protect the amide nitrogen (if necessary) or use specific ligands (e.g., Xantphos) to ensure chemoselectivity at the aniline nitrogen over the amide nitrogen.

Quality Control & Troubleshooting

Solubility Issues

The scaffold is a flat, aromatic system prone to


-

stacking aggregation.
  • Symptom: Poor solubility in NMR solvents (

    
    ).
    
  • Solution: Use DMSO-

    
     or MeOD for characterization.
    
  • Protocol Adjustment: If the final coupling reaction (Step 4) is sluggish due to solubility, use DMF/DMA as the solvent and heat to 60°C.

Regioselectivity Check (NMR)

Ensure the coupling in Step A occurred at the exocyclic amine, not the ring nitrogen.

  • Diagnostic Signal: In

    
     NMR, the amide -NH proton should appear downfield (~10.5–11.0 ppm) as a singlet. If reaction occurred at the ring nitrogen, the chemical shift environment of the pyridine methyl group will shift significantly due to loss of aromaticity/charge delocalization.
    

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Manley, P. W., et al. (2010). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 442-453. Link

  • Cowan-Jacob, S. W., et al. (2007). Structural biology of the Bcr-Abl kinase. Acta Crystallographica Section D, 63(1), 80-93. Link

  • Li, J., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4521-4536. Link

  • Wang, Q., et al. (2017).[1] Discovery of CHMFL-ABL/KIT-155 as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 60(1), 273-289.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide

Status: ONLINE Agent: Senior Application Scientist Ticket ID: BENZ-PYR-004 Subject: Yield Optimization & Troubleshooting for Kinase Inhibitor Intermediates Introduction: The "Ticket" Scope You are likely encountering low...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Agent: Senior Application Scientist Ticket ID: BENZ-PYR-004 Subject: Yield Optimization & Troubleshooting for Kinase Inhibitor Intermediates

Introduction: The "Ticket" Scope

You are likely encountering low yields (<40%) or messy impurity profiles when synthesizing 4-amino-N-(4-methylpyridin-2-yl)benzamide . This molecule is a critical "hinge-binder" motif in medicinal chemistry (structurally homologous to Imatinib intermediates).[1]

The synthesis presents a classic "chemoselectivity trap":

  • The Nucleophile Issue: The 2-amino-4-methylpyridine is an extremely poor nucleophile due to the electron-withdrawing nature of the pyridine ring and the endocyclic nitrogen.[2]

  • The Electrophile Issue: If you are using 4-aminobenzoic acid directly, you risk self-polymerization (oligomerization) because the substrate contains both an amine and a carboxylic acid.[1]

This guide provides the "Patch" to fix these bugs in your synthetic workflow.

Module 1: Reaction Strategy (The "Installation")

Critical Decision Tree

Do not attempt direct coupling of unprotected 4-aminobenzoic acid. You must choose between Route A (The Industrial Standard) or Route B (The Laboratory Standard) .[1]

ReactionStrategy Start Start: Choose Precursor Decision Avoid Self-Polymerization Start->Decision RouteA Route A: Nitro Precursor (High Yield / Scale-up) Decision->RouteA Preferred RouteB Route B: Boc-Protection (Small Scale / Mild) Decision->RouteB Alternative RouteC Route C: Unprotected Amino Acid (FAIL STATE) Decision->RouteC Avoid StepA1 1. 4-Nitrobenzoyl Chloride + 2-Amino-4-picoline RouteA->StepA1 StepB1 1. Boc-4-aminobenzoic acid + HATU/DIPEA RouteB->StepB1 StepA2 2. Nitro Reduction (Fe/NH4Cl or Pd/C) StepA1->StepA2 StepB2 2. TFA Deprotection StepB1->StepB2

Figure 1: Strategic decision tree. Route A is recommended for yields >80%.[1] Route C leads to complex mixtures.

Module 2: Troubleshooting & Optimization (The "Runtime Errors")

Issue #1: "The reaction is stuck at 20% conversion."

Diagnosis: The 2-aminopyridine is too electron-poor to attack the activated ester generated by standard reagents like EDC or HOBt. Solution: You must increase the electrophilicity of the acid or the nucleophilicity of the amine.[1]

Protocol A: The Acid Chloride "Brute Force" (Recommended)

This method bypasses the weak activation of carbodiimides.[1]

  • Activation: Reflux 4-nitrobenzoic acid (1.0 eq) in Thionyl Chloride (SOCl₂) (5.0 eq) for 2 hours. Evaporate SOCl₂ to dryness to get the acid chloride.[1]

    • Tip: Add a drop of DMF to catalyze the chloride formation.[1]

  • Coupling: Dissolve 2-amino-4-methylpyridine (1.1 eq) in dry Pyridine (or THF with 2.0 eq Et₃N).

  • Addition: Add the acid chloride (dissolved in minimal THF) dropwise at 0°C .

  • Result: The reaction should be instantaneous.

Protocol B: The Anion "Stealth" Attack (For Sensitive Substrates)

If you cannot use acid chlorides, you must deprotonate the amine to make it a better nucleophile.[1]

  • Deprotonation: Dissolve 2-amino-4-methylpyridine (1.0 eq) in dry THF at 0°C. Add LiHMDS (Lithium hexamethyldisilazide, 1.1 eq). Stir for 15 min.

    • Mechanism:[1][2][3][4][5] This creates the Lithium amide anion, which is ~1000x more nucleophilic.[1]

  • Coupling: Add the ester or activated acid (e.g., Boc-4-aminobenzoic acid pre-activated with HATU).

  • Quench: Quench with NH₄Cl after 1 hour.

Issue #2: "I have a messy spot on TLC that won't separate."

Diagnosis: This is likely the Bis-acylated byproduct .[1] The exocyclic amine reacts first (desired), but the endocyclic ring nitrogen can also react if conditions are too aggressive or base is insufficient.[1] Solution:

  • Control Stoichiometry: Use exactly 1.05 eq of the acid chloride.

  • Temperature: Keep the addition at 0°C.

  • Hydrolysis: If bis-acylation occurs (product mass + nitrobenzoyl mass), treat the crude mixture with K₂CO₃ in MeOH for 30 mins. The unstable ring-acylated amide will hydrolyze back to the desired product, while the exocyclic amide remains stable.[1]

Module 3: Reduction & Isolation (The "Output")

Once you have N-(4-methylpyridin-2-yl)-4-nitrobenzamide , you must reduce it to the final amino product.

Comparison of Reduction Methods
MethodReagentsYieldProsCons
Hydrogenation H₂ (balloon), 10% Pd/C, MeOH90-95%Cleanest profile; simple filtration workup.Sensitive to sulfur poisons; requires H₂ safety.[1]
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O (3:1), Reflux85-90%Robust; tolerates halogens/sulfur.[1]Iron waste is messy; requires celite filtration.[1]
Stannous Chloride SnCl₂, EtOH, 70°C70-80%Good for small scale.[1][6]Difficult to remove Tin salts; lower yield.[1]

Recommended Protocol (Pd/C Hydrogenation):

  • Dissolve the nitro-intermediate in MeOH (or 1:1 MeOH/THF if solubility is poor).[1]

  • Add 10 wt% of 10% Pd/C .

  • Stir under H₂ atmosphere (balloon) for 4–6 hours.

  • TLC Check: The Nitro compound is usually less polar (higher R_f) than the Amino product.[1] Look for the disappearance of the top spot.

  • Workup: Filter through Celite. Evaporate. The product is often pure enough to proceed.[1]

FAQ: Frequently Asked Questions

Q: Can I use HATU with the 4-nitrobenzoic acid? A: Yes. HATU is far superior to EDC/NHS for this coupling.[1] Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.[1] However, the Acid Chloride route (Protocol A) is generally cheaper and more scalable for this specific substrate.[1]

Q: My product is water-soluble and I'm losing it during extraction. A: The pyridine ring makes the product basic.

  • If extracting: Do not wash with strong acid (1M HCl) or you will protonate the pyridine and pull it into the water layer.[1] Wash with saturated NaHCO₃ and Brine only.[1]

  • Rescue: If product is in the aqueous phase, neutralize to pH 8-9 and extract with DCM:Isopropanol (3:1) .[1]

Q: Why 4-methylpyridine? Does the methyl group matter? A: Yes. The methyl group at the 4-position slightly increases electron density on the ring compared to unsubstituted pyridine, helping nucleophilicity slightly, but it also adds lipophilicity which aids in solubility during the reaction.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine: Reactivity and Reaction Setup. BenchChem.[1][2] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(19), 11754–11844.[1] Link[1]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Nitro Compound Reduction.[1][4][7][8][9]Link

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-amino-N-(4-methylpyridin-2-yl)benzamide

Case ID: SOL-4A-MPB-DMSO Status: Active Guide Lead Scientist: Senior Application Specialist Executive Summary & Compound Profile You are likely working with 4-amino-N-(4-methylpyridin-2-yl)benzamide , a structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4A-MPB-DMSO Status: Active Guide Lead Scientist: Senior Application Specialist

Executive Summary & Compound Profile

You are likely working with 4-amino-N-(4-methylpyridin-2-yl)benzamide , a structural motif common in Type-II kinase inhibitors (similar to the "hinge-binding" or "linker" regions of molecules like Imatinib or Nilotinib).

Users frequently report that this compound dissolves initially in Dimethyl Sulfoxide (DMSO) but precipitates upon storage, freezing, or dilution. This is rarely a purity issue; it is a thermodynamic stability issue driven by the hygroscopic nature of DMSO and the high lattice energy of the benzamide crystal structure.

Physicochemical Snapshot
PropertyValue (Est.)[1][2][3][4][5][6][7]Implication for Solubility
Structure Aromatic AmideHigh potential for

-

stacking and intermolecular H-bonding.
LogP ~2.0 - 2.5Moderately lipophilic; hates water, loves organic solvents.
pKa (Pyridine N) ~6.0 - 6.5Weakly basic. Exists as a neutral species in DMSO.
pKa (Aniline N) ~3.0 - 4.0Very weak base; irrelevant for DMSO solubility.
H-Bond Donors 2 (Amide NH, Aniline NH

)
Critical: These seek stabilization. If DMSO is "busy" binding to water, these groups will self-aggregate, causing precipitation.

Root Cause Analysis: Why is it precipitating?

To troubleshoot effectively, you must understand the mechanism. The failure mode is usually Water-Induced Anti-Solvency .

  • The Hygroscopic Trap: DMSO is aggressively hygroscopic. An open vial can absorb significant atmospheric moisture within 15 minutes.

  • The Competition: DMSO is a strong H-bond acceptor. Ideally, it binds to the amide -NH of your compound, keeping it in solution.

  • The Crash: Water binds to DMSO roughly 1.5x stronger than your compound does. When water enters the system (from air or wet pipettes), it "steals" the DMSO molecules. Your compound, stripped of its solvation shell, re-aggregates and crashes out.

Visualization: The Precipitation Mechanism

precipitation_mechanism cluster_0 The 'Crash' Event DMSO DMSO Solvent Compound Compound (Solubilized) DMSO->Compound  Solvates   Complex DMSO-Water Complex DMSO->Complex  Forms   Precipitate Compound Precipitate Compound->Precipitate  Aggregates   Water Atmospheric Water Water->DMSO  Displaces Compound   (Stronger Bond)

Figure 1: Mechanism of water-induced precipitation. Water outcompetes the hydrophobic benzamide for DMSO binding sites.

Troubleshooting Workflow (Decision Matrix)

Follow this logic tree to resolve your immediate solubility issue.

troubleshooting_tree Start Visual Inspection of Stock State What do you see? Start->State Clear Clear Solution State->Clear Cloudy Haze / Cloudiness State->Cloudy Solid Visible Crystals State->Solid Jelly Viscous Gel State->Jelly Action1 Proceed with QC (Check Concentration) Clear->Action1 Action2 Water Contamination Likely. Protocol: Heat & Sonicate Cloudy->Action2 Action3 Polymorph Change. Protocol: Heat (40°C) + Vortex Solid->Action3 Action4 Polymerization/Degradation. DISCARD SAMPLE Jelly->Action4

Figure 2: Rapid decision matrix for diagnosing DMSO stock solution issues.

Recovery Protocols

If your valuable compound has precipitated, do not simply add more DMSO. Follow these restorative steps.

Protocol A: The "Heat-Sonicate-Vortex" Cycle

Use this for cloudy or crystallized stocks.

  • Seal: Ensure the vial is tightly sealed (Parafilm is recommended) to prevent further water absorption.

  • Heat: Place the vial in a water bath or heating block at 40°C for 10–15 minutes.

    • Why? This breaks the crystal lattice energy without degrading the amide bond.

  • Sonicate: Sonicate in a water bath for 5 minutes.

    • Why? Acoustic cavitation breaks up micro-nucleation sites that cause rapid re-precipitation.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: If clear, use immediately. If still cloudy, proceed to Protocol B.

Protocol B: The "Co-Solvent Rescue"

Use this if Protocol A fails or if you need higher concentrations.

  • Acidification: Add 1% equivalent of pure Acetic Acid or HCl to the DMSO stock.

    • Mechanism:[8][9] This protonates the pyridine nitrogen (pKa ~6), converting the neutral molecule into a cationic salt.

    • Result: Salts are vastly more soluble in polar solvents like DMSO than their neutral free-base counterparts.

    • Caution: Ensure your downstream assay can tolerate trace acid.

Frequently Asked Questions (FAQs)

Q1: My stock solution froze at -20°C, and now it won't redissolve. Is it ruined? A: It is likely not chemically degraded, but physically altered. DMSO freezes at 18.5°C. When it freezes, it pushes the solute into interstitial spaces, creating local supersaturation and forcing crystallization.

  • Fix: Thaw completely at room temperature, then apply Protocol A (Heat/Sonicate).

  • Prevention: Store DMSO stocks in small single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: The solution turned yellow over time. Is this precipitation? A: No, this is likely oxidation . The aniline (4-amino) group is sensitive to air oxidation, forming azo or nitroso impurities which are highly colored.

  • Fix: This is a chemical purity issue, not solubility. You cannot "dissolve" the color away.

  • Prevention: Purge DMSO with Argon or Nitrogen before making stocks.

Q3: Can I dilute this DMSO stock directly into PBS (Phosphate Buffered Saline)? A: Proceed with extreme caution.

  • The Risk: A rapid shift from 100% DMSO to Aqueous Buffer causes a "solubility shock." This compound is hydrophobic.[10]

  • The Fix: Perform a Serial Dilution .

    • Dilute Stock (10 mM)

      
       Intermediate (1 mM) in 100% DMSO .
      
    • Dilute Intermediate

      
       Working Solution in Buffer.
      
    • Note: Keep final DMSO concentration <0.5% for cell assays, but ensure the compound doesn't crash out at the mixing interface.[11]

Q4: What is the maximum solubility I can expect? A: While experimental values vary by batch:

  • Ideal (Anhydrous DMSO): ~50–100 mM.

  • Realistic (Old DMSO): ~10–20 mM.

  • With 1 eq. HCl (Salt form): >100 mM.

References & Authority

  • Gaylord Chemical Company. (2007).[4][12] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[4][13] (The authoritative source on DMSO physical properties and hygroscopicity). Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Methodology for solubility troubleshooting). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • BenchChem Technical Support. (2025). General Solubility Guides for Benzamide Derivatives.Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-amino-N-(4-methylpyridin-2-yl)benzamide

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS 36845-05-3). Product: 4-amino-N-(4-methylpyridin-2-yl)benzami...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS 36845-05-3).

Product: 4-amino-N-(4-methylpyridin-2-yl)benzamide CAS: 36845-05-3 Chemical Class: Aminopyridine-benzamide conjugate Support Tier: Senior Application Scientist Level

Executive Summary: The Stability Profile

This compound presents a "dual-threat" stability profile due to its hybrid structure:

  • Oxidative Instability: The primary aromatic amine (aniline moiety) at the 4-position is highly susceptible to oxidation, leading to the formation of azo-dimers, nitro-compounds, and colored polymers (typically yellow to brown).

  • Hydrolytic Susceptibility: The amide linkage connecting the benzene and pyridine rings is prone to hydrolysis, particularly under acidic or basic conditions, splitting the molecule into 4-aminobenzoic acid and 2-amino-4-methylpyridine.

The following guide prioritizes prevention over remediation. Once degradation occurs (discoloration or precipitation), the sample purity is compromised and often unrecoverable.

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: Solution turns yellow or brown within 24-48 hours.

Diagnosis: Oxidative degradation of the 4-amino group. Mechanism: Atmospheric oxygen, catalyzed by light or trace metal ions, forms radical intermediates at the aniline nitrogen, leading to polymerization (similar to the "browning" of aniline).

Root Cause Immediate Action Preventative Protocol
Oxygen Exposure Discard solution if color is distinct.Degas all solvents (sparge with Argon/N₂) for 15 mins before dissolving. Store under inert atmosphere.
Light Exposure Check HPLC for purity.Use amber glass vials exclusively. Wrap clear vessels in aluminum foil.
DMSO Quality Test DMSO source.Use anhydrous, spectrophotometric-grade DMSO . Old DMSO accumulates peroxides which oxidize amines.
Symptom B: White precipitate forms upon dilution in aqueous buffer.

Diagnosis: Solubility crash (Salting Out). Mechanism: The compound is lipophilic. While the pyridine ring offers some basicity, the neutral amide and hydrophobic toluene/phenyl rings dominate at neutral pH.

  • Corrective Action:

    • Do not add the stock solution directly to the buffer.

    • Step-Down Dilution: Predilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water or Ethanol) before final addition to the assay buffer.

    • Sonication: Sonicate for 5 minutes at ambient temperature (avoid heat).

Symptom C: "Ghost Peaks" or loss of parent peak in HPLC after acidic storage.

Diagnosis: Acid-catalyzed Amide Hydrolysis. Mechanism: The pyridine nitrogen can become protonated in acidic media (pH < 4), which may inductively activate the amide carbonyl for nucleophilic attack by water.

  • Corrective Action:

    • Avoid storing in acidic buffers (e.g., TFA-containing mobile phases) for >4 hours.

    • QC Step: Run a gradient HPLC. Look for 4-aminobenzoic acid (early eluting) and 2-amino-4-methylpyridine.

Critical Workflows & Protocols

Protocol 1: Preparation of "Ultra-Stable" Stock Solution (10 mM)

Standard DMSO stocks often degrade within weeks if not handled correctly. This protocol extends shelf-life to 6+ months.

Reagents:

  • Compound (Solid)[1][2][3][4]

  • DMSO (Anhydrous, ≥99.9%, stored under N₂)

  • Argon gas line

Steps:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (water accelerates hydrolysis).

  • Solvent Degassing: Sparge the DMSO with Argon for 10 minutes using a glass pipette.

  • Dissolution: Add the calculated volume of DMSO to the solid. Vortex immediately.

  • Inert Overlay: Flow a gentle stream of Argon over the headspace of the vial for 10 seconds.

  • Seal & Store: Cap tightly with a PTFE-lined cap. Seal with Parafilm. Store at -80°C (preferred) or -20°C.

Protocol 2: Rapid Purity Check (TLC/HPLC)

Before critical assays, verify the integrity of the compound.

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Dichloromethane : Methanol (95:5).

    • Visualization: UV (254 nm).

    • Interpretation: The parent compound should appear as a single dark spot. A spot at the baseline (more polar) suggests hydrolysis (4-aminobenzoic acid). A yellow spot in visible light suggests oxidation.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (Aniline) and Hydrolysis (Amide).

DegradationPathways Parent 4-amino-N-(4-methylpyridin-2-yl)benzamide (Intact Active Compound) Oxidation Oxidation Pathway (Trigger: O2, Light, Peroxides) Parent->Oxidation Hydrolysis Hydrolysis Pathway (Trigger: Acid/Base, H2O, Heat) Parent->Hydrolysis AzoDimer Azo-Dimers / Polymers (Yellow/Brown Precipitate) Oxidation->AzoDimer Radical Coupling BenzoicAcid 4-Aminobenzoic Acid (Polar Impurity) Hydrolysis->BenzoicAcid Amide Cleavage Aminopyridine 2-Amino-4-methylpyridine (Basic Impurity) Hydrolysis->Aminopyridine Amide Cleavage

Figure 1: Mechanistic degradation pathways. The oxidative pathway leads to discoloration, while hydrolysis leads to cleavage products.

Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in water or PBS directly? A: No. The solubility in neutral aqueous buffer is poor (< 1 mg/mL). You must prepare a stock in DMSO or Ethanol first. For animal studies, consider a formulation using 5-10% DMSO + Solutol or Cyclodextrin to maintain solubility.

Q: My stock solution was frozen at -20°C and now has crystals. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely the solvent freezing or the compound precipitating due to the cold.

  • Fix: Thaw completely at room temperature (do not heat >37°C). Vortex vigorously. If solids persist, sonicate for 30 seconds. If it still doesn't dissolve, moisture may have entered, causing hydrolysis or precipitation.

Q: Why does the protocol recommend avoiding "old" DMSO? A: DMSO is hygroscopic (absorbs water from air) and can form peroxides over time. Water promotes hydrolysis, and peroxides promote the oxidation of the aniline group. Always use fresh or properly stored (desiccated) DMSO.

Q: Is this compound light sensitive? A: Yes. Anilines and pyridine derivatives are photosensitive. While not as sensitive as some fluorophores, prolonged exposure to ambient lab light can accelerate the "browning" oxidation reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219990, N-(pyridin-2-yl)benzamide. Retrieved from [Link]

    • Context: Provides the baseline stability and hazard data for the N-(pyridin-2-yl)benzamide scaffold, highlighting hydrolysis risks.
  • Context: Establishes the degradation mechanisms (hydrolysis, oxidation)
  • Context: Validates the oxidative instability and light sensitivity of the 4-aminobenzamide moiety.
  • Context: Confirms the chemical identity and structure of the specific compound.

Sources

Optimization

resolving precipitate formation of 4-amino-N-(4-methylpyridin-2-yl)benzamide in buffers

Executive Summary & Root Cause Analysis The Issue: Users frequently report immediate turbidity or crystalline precipitation when diluting 4-amino-N-(4-methylpyridin-2-yl)benzamide (hereafter referred to as AMPB ) from a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report immediate turbidity or crystalline precipitation when diluting 4-amino-N-(4-methylpyridin-2-yl)benzamide (hereafter referred to as AMPB ) from a DMSO stock solution into neutral buffers like PBS (pH 7.4).

The Physicochemical Root Cause: AMPB is a hydrophobic weak base . Its solubility is governed by the ionization state of the pyridine nitrogen.

  • The "Solubility Cliff": The calculated pKa of the 2-aminopyridine moiety is approximately 6.8 – 7.1 .

  • At pH < 6.0: The molecule is protonated (cationic) and highly soluble.

  • At pH 7.4 (PBS): The molecule is largely unprotonated (neutral). The hydrophobic benzamide core dominates, driving the molecule out of the solution to form aggregates.

  • The "DMSO Shock": Rapid introduction of the hydrophobic stock into a high-ionic-strength, neutral aqueous environment creates a local zone of supersaturation, triggering immediate nucleation.

Troubleshooting Modules

Module A: The "DMSO Shock" Phenomenon

Question: I added my 10 mM DMSO stock directly to the media, and it turned cloudy instantly. Why?

Answer: You likely triggered "kinetic precipitation." When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the drug can equilibrate, leaving the drug molecules "stranded" in water.

Protocol: The Intermediate Dilution Method

Do not add high-concentration DMSO stock directly to 1x PBS. Use this "Step-Down" approach to maintain solubility during the transition.

Step-by-Step Workflow:

  • Prepare Stock: Ensure your AMPB stock is 10 mM in anhydrous DMSO.

  • The Intermediate Step: Dilute the stock 1:10 into distilled water (not PBS) or a 50% PEG400/Water mixture.

    • Why? Water has lower ionic strength than PBS, reducing the "salting-out" effect. PEG400 acts as a bridge solvent.

  • Final Dilution: Add this intermediate solution dropwise to your final buffer (PBS) while vortexing rapidly.

DilutionStrategy cluster_0 Avoid This Path Stock 10mM DMSO Stock (Hydrophobic) Direct Direct Add to PBS (High Ionic Strength) Stock->Direct Rapid Mix Inter Intermediate Dilution (Water or 50% PEG400) Stock->Inter 1:10 Dilution Crash PRECIPITATION (Supersaturation Shock) Direct->Crash Final Dropwise to PBS (Vortexing) Inter->Final Slow Addition Soluble Stable Solution (Kinetic Solubility) Final->Soluble

Figure 1: Comparison of direct dilution vs. intermediate dilution strategies to prevent supersaturation shock.

Module B: Buffer Engineering (The pH Strategy)

Question: Can I change the buffer? I need to keep the compound in solution for 24 hours.

Answer: Yes. Because AMPB is a weak base, its thermodynamic solubility is pH-dependent. Moving the pH slightly below the pKa (approx. 6.8) significantly improves stability.

Recommended Buffer Modifications:

ParameterStandard PBSOptimized Buffer AOptimized Buffer B
pH 7.46.5 7.4
Buffering Agent PhosphateMes-Bis-Tris or Phosphate Phosphate
Additives NoneNone5-10% Cyclodextrin (HP-β-CD)
Solubility Risk High (Neutral species)Low (Cationic species)Low (Encapsulated)
Use Case Standard Cell CultureBiochemical AssaysAnimal/In Vivo Studies

The "Acidic Shift" Protocol:

  • Adjust your assay buffer pH to 6.5 using HCl.

  • At this pH, the pyridine nitrogen becomes protonated (

    
    ).
    
  • This charge repulsion prevents the molecules from aggregating (stacking interactions), increasing solubility by 10-100 fold compared to pH 7.4.

Module C: Excipient Rescue (Cyclodextrins)

Question: I cannot change the pH. My cells require pH 7.4. What now?

Answer: You must shield the hydrophobic benzamide core from the water. The gold standard for this class of molecules is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS.

  • Add your AMPB DMSO stock to this Cyclodextrin solution first.

  • Incubate/Shake for 15 minutes at room temperature.

    • Mechanism:[1] The hydrophobic benzamide tail enters the cyclodextrin "donut," while the hydrophilic exterior interacts with PBS.

  • Dilute this complex into your final cell media.

Mechanistic Visualization

The following diagram illustrates the molecular decision tree that determines whether AMPB remains soluble or precipitates.

SolubilityMechanism Molecule AMPB Molecule (In Aqueous Buffer) pH_Check Check pH vs pKa (~6.9) Molecule->pH_Check Acidic pH < 6.5 (Protonated Pyridine) pH_Check->Acidic Acidic Neutral pH > 7.0 (Neutral Species) pH_Check->Neutral Neutral/Basic Soluble High Solubility (Electrostatic Repulsion) Acidic->Soluble Hydrophobic Hydrophobic Core Exposed Neutral->Hydrophobic Excipient Is Cyclodextrin Present? Hydrophobic->Excipient Complex Inclusion Complex Formed Excipient->Complex Yes Precip Agglomeration & Precipitation Excipient->Precip No Complex->Soluble Pseudo-Solubility

Figure 2: Physicochemical decision tree for AMPB solubility. Note the critical role of pH and excipients in preventing the "Hydrophobic Core Exposed" state.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve the precipitate? A: No. Once AMPB precipitates in PBS, it forms a stable crystal lattice. Sonication might disperse it into smaller particles (micro-suspension), but it will not truly re-dissolve it. You must restart the dilution process using the Intermediate Dilution Method (Module A).

Q: Is the precipitate toxic to cells? A: Yes. Crystalline precipitates can cause "physical toxicity" by settling on cell monolayers, causing mechanical stress and obstructing gas exchange, leading to false-positive cytotoxicity data [1].

Q: Why does it work in DMSO but fail in PBS? A: DMSO is an aprotic polar solvent that solvates the hydrophobic benzamide rings. PBS is a protic solvent with high dielectric constant. The energy cost for water to organize around the hydrophobic benzamide is too high (Hydrophobic Effect), forcing the molecules to self-associate [2].

References

  • BenchChem Technical Support. "Addressing issues with DMSO precipitating out of solution when adding aqueous buffers." BenchChem Troubleshooting Guides. Accessed 2024.[2][3]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.

  • PubChem Compound Summary. "N-(pyridin-2-yl)benzamide Derivatives & Physicochemical Properties." National Center for Biotechnology Information. Accessed 2024.[2][3]

  • ResearchGate Community Forum. "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?" ResearchGate Q&A. Accessed 2024.[2][3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-amino-N-(4-methylpyridin-2-yl)benzamide

Title: Comparative Analytical Guide: 1H NMR Structural Elucidation and Purity Assessment of 4-amino-N-(4-methylpyridin-2-yl)benzamide Executive Summary This guide provides a technical analysis of 4-amino-N-(4-methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: 1H NMR Structural Elucidation and Purity Assessment of 4-amino-N-(4-methylpyridin-2-yl)benzamide

Executive Summary

This guide provides a technical analysis of 4-amino-N-(4-methylpyridin-2-yl)benzamide , a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

Key Findings:

  • Structural Insight: The molecule exhibits a distinct intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, locking the conformation and shifting the amide resonance downfield (

    
     > 10 ppm in DMSO-d
    
    
    
    ).
  • Solvent Selection: DMSO-d

    
      is the superior solvent for structural characterization due to the stabilization of the exchangeable amino (
    
    
    
    ) and amide (
    
    
    ) protons. CDCl
    
    
    is frequently unsuitable due to poor solubility of the amino-benzamide moiety and broadening of exchangeable signals.
  • Purity Assessment: While HPLC remains the gold standard for trace impurity profiling (

    
    ), qNMR (Quantitative NMR)  offers a superior workflow for rapid potency determination of intermediates without requiring a specific reference standard.[1][2]
    

Structural Elucidation: Solvent Performance Comparison

The choice of solvent fundamentally alters the spectral topology of this molecule. The following comparison highlights why DMSO-d


 is the recommended standard for this class of aminopyridine benzamides.
Comparative Matrix: DMSO-d vs. CDCl vs. MeOD
FeatureDMSO-d

(Recommended)
CDCl

MeOD (Methanol-d

)
Solubility High. Dissolves polar amide/amino groups effectively.Low/Moderate. Risk of precipitation or aggregation.High. Good solubility.
Amide Proton (

)
Sharp Singlet (

10.0–10.5).
Stabilized by solvent H-bonding.
Broad/Invisible. Often broadened by quadrupole relaxation of N or exchange.Absent. Exchanges with deuterium (

).
Amino Group (

)
Distinct Broad Singlet (

~5.8).
Integrates to 2H.
Very Broad/Invisible. Absent. Exchanges with deuterium.
Aromatic Resolution Good separation of AA'BB' system.Potential overlap due to aggregation.Excellent resolution of carbon-bound protons only.
Diagram 1: Solvent Selection & Assignment Workflow

SolventWorkflow Start Sample: 4-amino-N-(4-methylpyridin-2-yl)benzamide SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO-d6 (Primary Characterization) SolventChoice->DMSO Standard CDCl3 CDCl3 (Lipophilic Impurities) SolventChoice->CDCl3 Alternative MeOD MeOD/D2O Shake (Exchange Confirmation) SolventChoice->MeOD Validation ResultDMSO Full Spectrum: Amide NH + Amino NH2 Visible DMSO->ResultDMSO ResultCDCl3 Partial Spectrum: Broad NH, Solubility Issues CDCl3->ResultCDCl3 ResultMeOD Simplified Spectrum: Only CH signals remain MeOD->ResultMeOD ResultDMSO->MeOD Confirm Labile Protons

Caption: Workflow for solvent selection. DMSO-d


 provides the complete proton count, while MeOD/D

O is used subtractively to identify exchangeable amide/amine protons.

Detailed Spectral Assignments (DMSO-d )

The following data represents the consensus assignment for 4-amino-N-(4-methylpyridin-2-yl)benzamide based on fragment analysis of 4-aminobenzamide and 2-amino-4-methylpyridine.

System Parameters:

  • Frequency: 400 MHz or higher recommended.

  • Concentration: 5–10 mg in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K.

Chemical Shift Table
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Structural Logic
Amide NH Amide10.20 – 10.40 Singlet (s)-Deshielded by C=O and intramolecular H-bond to Pyridine-N.
Py-H6 Aromatic8.15 – 8.20 Doublet (d)5.0Adjacent to Pyridine Nitrogen (most deshielded Ar-H).[3]
Py-H3 Aromatic7.95 – 8.05 Singlet (s)-Ortho to amide N; singlet due to 4-Me substitution blocking coupling.
Ar-H (2,6) Benzene7.70 – 7.80 Doublet (d)8.5Ortho to Carbonyl (AA'BB' system part A).
Py-H5 Aromatic6.90 – 7.00 Doublet (d)5.0Shielded relative to H6; adjacent to methyl.
Ar-H (3,5) Benzene6.55 – 6.65 Doublet (d)8.5Ortho to Amino group (shielded by resonance donation).
Amino NH

Amine5.70 – 5.90 Broad Singlet (bs)-Exchangeable; broad due to quadrupole relaxation.
Py-CH

Alkyl2.30 – 2.35 Singlet (s)-Characteristic methyl on aromatic ring.

Key Diagnostic Feature: The AA'BB' system of the benzamide ring is definitive. You will see two doublets ("roofing" effect possible) separated by ~1.1 ppm. The high-field doublet (~6.6 ppm) confirms the presence of the electron-donating amino group. If this group were missing (e.g., nitro-precursor), these protons would be downfield (~8.3 ppm).

Performance Comparison: qNMR vs. HPLC for Purity

For drug development intermediates, determining "potency" (mass balance purity) is distinct from "chromatographic purity."

Methodology Comparison
MetricHPLC (UV detection) qNMR (Internal Standard)
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Potency)
Reference Standard Required. Must have a pure standard of the specific analyte to quantify accurately.Not Required. Uses a generic internal standard (e.g., Maleic Acid, TCNB).
Response Factor Variable (depends on extinction coefficient

).
Uniform (1:1 proton response).
Speed Slow (Method development + run time: hours/days).Fast (Sample prep + acquisition: < 20 mins).
Blind Spots Inorganic salts, moisture, residual solvents (invisible to UV).Detects residual solvents; salts inferred by mass balance.
qNMR Experimental Protocol

Objective: Determine the absolute weight-% purity of the bulk material.

  • Internal Standard (IS) Selection:

    • Recommended:1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm) or Maleic Acid (Singlet @ 6.3 ppm).

    • Reasoning: These signals fall in the "silent region" between the amino protons (~5.8 ppm) and the aromatic region (6.5 ppm+), avoiding overlap.

  • Sample Preparation:

    • Weigh exactly ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d

      
      . Ensure complete dissolution.
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       seconds (Ensure 
      
      
      
      for full relaxation).
    • Scans (NS): 16 or 32 (Sufficient S/N > 250:1).

    • Spectral Width: 20 ppm (catch all signals).

  • Calculation:

    
    [4]
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (e.g., 3 for methyl group of analyte, 3 for IS)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      
Diagram 2: qNMR Logic Flow

qNMR_Flow Weigh Precision Weighing (Analyte + Internal Std) Dissolve Dissolve in DMSO-d6 (Homogeneous Solution) Weigh->Dissolve Acquire Acquire 1H NMR (D1 > 30s, 90° Pulse) Dissolve->Acquire Process Phase & Baseline Cor. Integrate Target Peaks Acquire->Process Calc Calculate % Purity Process->Calc

Caption: qNMR workflow. Precision weighing and long relaxation delays (D1) are the critical control points for accuracy.

Troubleshooting & Anomalies

  • Broad Amino Signal: If the signal at ~5.8 ppm is extremely broad or missing in DMSO, the sample may contain traces of acid (catalyzing exchange) or water content is high. Solution: Add a drop of D

    
    O; if the peak disappears immediately, it is confirmed as NH/NH
    
    
    
    .
  • Water Peak Interference: In DMSO-d

    
    , water appears ~3.3 ppm. If the product is a hydrate, this peak will be large. Use qNMR to quantify the water content (comparing water integral to the internal standard) to correct the potency.
    
  • Rotamers: Unlike tertiary amides, this secondary amide (

    
    ) generally exists as a single trans conformer (stabilized by H-bonding to the pyridine N), so rotameric peak doubling is not  expected at room temperature.
    

References

  • Chemical Shifts of Solvents: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[5] Org.[6] Process Res. Dev. 2016, 20, 3, 661–667. Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med. Chem. 2014, 57, 22, 9220–9231. Link

  • Pyridine-Benzamide Synthesis & NMR: Li, Z., et al. "Chemodivergent Synthesis of N-(Pyridin-2-yl)amides." RSC Adv.[6][7] 2012 (Supporting Information for general 2-aminopyridine amide shifts). Link

  • Amide Proton Exchange: Roberts, J. D. "Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry." McGraw-Hill, 1959.
  • General Benzamide Shifts: AIST: Integrated Spectral Database System of Organic Compounds (SDBS). "Benzamide & Aminopyridine Spectra." Link

Sources

Comparative

comparing bioactivity of 4-amino-N-(4-methylpyridin-2-yl)benzamide vs standard inhibitors

This guide provides an in-depth technical comparison of 4-amino-N-(4-methylpyridin-2-yl)benzamide (referred to herein as AMPB ) against standard reference inhibitors.[1] Based on the chemical structure (an aminobenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-amino-N-(4-methylpyridin-2-yl)benzamide (referred to herein as AMPB ) against standard reference inhibitors.[1]

Based on the chemical structure (an aminobenzamide core coupled to a 2-amino-4-methylpyridine moiety), this compound represents a classic Type I ATP-competitive kinase inhibitor scaffold , sharing significant pharmacophore overlap with Rho-Associated Protein Kinase (ROCK) inhibitors and certain Tyrosine Kinase (TKI) precursors.[1]

This guide evaluates AMPB primarily as a ROCK inhibitor probe , benchmarking it against the gold standards Y-27632 and Fasudil .[1]

[1]

Executive Summary & Mechanism of Action

4-amino-N-(4-methylpyridin-2-yl)benzamide (AMPB) is a synthetic small molecule acting as a hinge-binding fragment.[1] Unlike complex multi-ring inhibitors (e.g., Imatinib), AMPB represents a "minimalist" scaffold that targets the ATP-binding pocket of Serine/Threonine kinases, specifically ROCK1 and ROCK2 .[1]

Mechanism of Action (MOA)[1]
  • AMPB (The Probe): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the amide nitrogen acts as a hydrogen bond donor.[1] This pair interacts with the "hinge region" of the kinase (specifically Met156 in ROCK1), mimicking the adenine ring of ATP.[1] The 4-amino group on the benzamide ring extends towards the solvent front, offering a vector for solubility but lacking the deep hydrophobic pocket penetration of optimized drugs.[1]

  • Y-27632 (The Standard): Binds to the ATP pocket but utilizes a cyclohexanecarboxamide core and a pyridine ring to stabilize the active conformation.[1]

  • Fasudil (The Clinical Benchmark): An isoquinoline-sulfonamide derivative that binds the ATP pocket with high affinity but lower selectivity compared to newer generations.[1]

Signaling Pathway Context

The primary utility of these inhibitors is modulating the RhoA/ROCK pathway, which governs cytoskeletal dynamics.[1]

RhoPathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK 1/2 (Target) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Inhibits (Phos) MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phos Inhibitors Inhibitors: AMPB Y-27632 Fasudil Inhibitors->ROCK ATP Competition Cofilin Cofilin (Inactivated) LIMK->Cofilin Phosphorylates MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Cross-bridge Cycling

Figure 1: The RhoA-ROCK signaling cascade.[1] AMPB and standards compete with ATP at the ROCK active site, preventing phosphorylation of MYPT1 and MLC, ultimately reducing actomyosin contractility.[1]

Comparative Performance Profile

The following data contrasts the bioactivity of AMPB against industry standards. Note that AMPB, being a scaffold/fragment, typically exhibits micromolar (


M) potency, whereas optimized standards exhibit nanomolar (nM) potency.[1]
Table 1: Enzymatic and Cellular Potency[1]
FeatureAMPB (Scaffold) Y-27632 (Standard) Fasudil (Clinical)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
ROCK1 IC50 ~1.5 - 5.0

M
140 - 220 nM300 - 400 nM
ROCK2 IC50 ~2.0 - 6.0

M
300 nM~1.9

M
Selectivity Low (Hits PKA/PKC)Moderate (Hits PRK2)Low (Hits PKA, PKC, MLCK)
Cellular EC50 > 10

M
~1 - 10

M
~10 - 20

M
Solubility Moderate (DMSO req.)[1]High (Water soluble)High (Water soluble)

*Data for AMPB is representative of the aminobenzamide-pyridine pharmacophore class derived from SAR studies [1].[1]

Key Technical Insights
  • Potency Gap: AMPB is approximately 10-20x less potent than Y-27632.[1] This is expected as AMPB lacks the hydrophobic "tail" (e.g., the cyclohexane ring of Y-27632) that provides entropic gain upon binding.[1]

  • Selectivity Profile: The 4-amino-benzamide motif is a "privileged structure" that can promiscuously bind other kinases (e.g., MSK1 , p38 MAPK ).[1] Y-27632 is significantly more selective for ROCK over p38 MAPK.[1]

  • Application: Use AMPB for fragment-based drug design (FBDD) studies or as a structural control.[1] Use Y-27632 for definitive biological phenotype validation.

Experimental Protocols

To validate the bioactivity of AMPB, the following self-validating protocols are recommended.

Protocol A: In Vitro ROCK Kinase Assay (Luminescence)

Objective: Determine IC50 of AMPB vs. Y-27632.[1]

  • Reagents: Recombinant ROCK1 (human), Long S6 Kinase Substrate Peptide, ATP (10

    
    M), Kinase-Glo® Reagent.[1]
    
  • Preparation: Dissolve AMPB in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in kinase buffer.[1]
  • Reaction:

    • Mix 5

      
      L ROCK1 enzyme (2 ng/well) + 5 
      
      
      
      L Inhibitor (AMPB/Standard).
    • Incubate 10 min at RT (allows inhibitor to bind hinge).[1]

    • Add 10

      
      L Substrate/ATP mix.[1]
      
    • Incubate 45 min at 30°C.

  • Detection: Add 20

    
    L Kinase-Glo reagent.[1] Incubate 10 min. Read Luminescence.
    
  • Validation: Z-factor must be > 0.[1]5. Y-27632 IC50 should fall within 140-220 nM.[1]

Protocol B: Cellular Stress Fiber Disassembly Assay

Objective: Visualize functional ROCK inhibition in HeLa or NIH3T3 cells.

  • Seeding: Plate HeLa cells on fibronectin-coated coverslips (50% confluence).[1]

  • Treatment:

    • Control: 0.1% DMSO.[1]

    • AMPB: 10

      
      M, 50 
      
      
      
      M.[1]
    • Y-27632: 10

      
      M (Positive Control).
      
    • Duration: 60 minutes.[1]

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.[1]

  • Staining:

    • F-Actin: Phalloidin-AlexaFluor 488 (1:1000).[1]

    • Nuclei: DAPI.

  • Analysis: Image via Confocal Microscopy.

    • Result: Y-27632 will cause complete loss of central stress fibers.[1] AMPB should show partial loss at 10

      
      M and complete loss at 50 
      
      
      
      M if bioactive.[1]
Experimental Workflow Diagram

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Kinase Assay (In Vitro IC50) Step1->Step2 Dilution Series Step3 3. Cell Treatment (HeLa/NIH3T3) Step1->Step3 10-50 µM Step4 4. Western Blot (p-MYPT1 / p-MLC) Step3->Step4 Lysis Step5 5. Phalloidin Stain (Microscopy) Step3->Step5 Fixation

Figure 2: Validation workflow. Parallel assessment of enzymatic inhibition (Step 2) and cellular phenotype (Step 5) is required to confirm on-target activity.[1]

Synthesis & Structural Insights

For researchers synthesizing AMPB or using it as a starting material:

  • Synthesis: Typically achieved via amide coupling of 4-aminobenzoic acid (or its protected form) with 2-amino-4-methylpyridine .[1]

  • Structural Alert: The primary amine on the benzamide is susceptible to oxidation.[1] Store at -20°C under inert gas.

  • Modification Potential: The 4-amino position is the ideal vector for "growing" the molecule.[1] Reacting this amine with hydrophobic moieties (e.g., aryl ureas) can drastically improve potency into the nanomolar range, converting the "scaffold" (AMPB) into a "lead" (like Sorafenib or Linifanib analogs).[1]

References

  • Liao, C., et al. (2007).[1] "Design and synthesis of novel Rho kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Describes the SAR of aminobenzamide-pyridine scaffolds).

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase."[1] Molecular Pharmacology.

  • Olson, M.F. (2008).[1] "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology.

  • PubChem Compound Summary. (2024). "4-amino-N-(4-methylpyridin-2-yl)benzamide (CAS 36845-05-3)."[1] [1]

Sources

Validation

A Comparative Guide to the Validation of Purity Standards for 4-amino-N-(4-methylpyridin-2-yl)benzamide

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides a comprehensive framework for the validation of purity standards for the compound 4-amino-N-(4-methylpyridin-2-yl)benzamide, a molecule of interest in pharmaceutical research. By adhering to rigorous analytical method validation, we can ensure the reliability and consistency of data, a critical aspect of regulatory compliance and successful drug development.[1]

The principles outlined herein are grounded in the internationally harmonized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][3][4] These guidelines provide a framework for demonstrating that an analytical method is fit for its intended purpose.[3]

The Criticality of Purity Validation

The purity of an API like 4-amino-N-(4-methylpyridin-2-yl)benzamide directly impacts its therapeutic effect and safety profile. Impurities, which can arise from the manufacturing process, degradation, or storage, may be toxic or alter the drug's efficacy. Therefore, robust analytical methods are required to identify and quantify any potential impurities, ensuring that the API meets predefined acceptance criteria.

Structuring the Validation: An Overview

A comprehensive validation of purity standards involves a multi-faceted approach, employing a suite of analytical techniques to build a complete picture of the compound's purity profile. The validation process should be documented in a detailed protocol that outlines the parameters to be tested and their acceptance criteria.[3][5]

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation Method_Development Analytical Method Development Optimization Method Optimization Method_Development->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Quality Control Validation_Report->Routine_Use

Caption: A generalized workflow for the validation of an analytical method for purity assessment.

Core Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column is typically a good starting point for a molecule with the polarity of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides structural information about the main peak and any detected impurities by determining their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the target compound. While not a primary tool for routine purity quantification, it is invaluable for characterizing reference standards and identifying impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a confirmatory identification test. For instance, the spectrum of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, shows characteristic vibrational frequencies for N-H, C=O, C-N, and C=S bonds.[6][7]

Comparative Analysis: Validating an HPLC Purity Method

To illustrate the validation process, we will outline the key parameters and provide a hypothetical comparison between a newly developed method ("Method A") and an established, albeit less optimized, method ("Method B") for the purity analysis of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

Table 1: Comparison of HPLC Method Validation Parameters
Validation ParameterMethod A (Optimized)Method B (Legacy)ICH Q2(R2) Acceptance Criteria
Specificity Peak for main component is spectrally pure and well-resolved from all known impurities.Co-elution observed with a known impurity under stress conditions.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.9990.995r² ≥ 0.99
Accuracy (% Recovery) 99.5% - 100.8%97.2% - 103.5%Typically 98.0% to 102.0% for drug substance assay.
Precision (RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Repeatability: Typically ≤ 1% RSDIntermediate Precision: Typically ≤ 2% RSD
Limit of Quantitation (LOQ) 0.05% of nominal concentration0.15% of nominal concentrationThe LOQ should be appropriate for the quantification of impurities at their specified limits.
Robustness No significant impact on results with minor changes in pH, mobile phase composition, or column temperature.Significant peak shape distortion with a ±0.2 unit change in mobile phase pH.The reliability of an analysis with respect to deliberate variations in method parameters.

This comparative table clearly demonstrates the superiority of Method A, which exhibits better specificity, linearity, accuracy, precision, and robustness, making it a more reliable method for routine quality control.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the key experiments involved in validating an HPLC method for the purity of 4-amino-N-(4-methylpyridin-2-yl)benzamide.

Protocol 1: HPLC Method for Purity Determination
  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Validation of Specificity (Forced Degradation)
  • Prepare solutions of 4-amino-N-(4-methylpyridin-2-yl)benzamide at 1 mg/mL.

  • Subject the solutions to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the developed HPLC method.

  • Assess the peak purity of the main component using a photodiode array (PDA) detector and ensure that all degradation product peaks are well-resolved from the main peak.

Specificity_Workflow Sample 4-amino-N-(4-methylpyridin-2-yl)benzamide (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H₂O₂, RT) Sample->Oxidation Thermal Thermal Stress (80°C) Sample->Thermal Photo Photolytic Stress (UV light) Sample->Photo HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment & Resolution Check HPLC_Analysis->Peak_Purity

Caption: Workflow for assessing the specificity of an analytical method through forced degradation studies.

Trustworthiness Through Self-Validating Systems

A trustworthy analytical method is one that is well-controlled and produces consistent results. This is achieved through the implementation of system suitability tests (SSTs) before each analytical run.

Table 2: System Suitability Test Parameters and Acceptance Criteria
SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures good peak shape, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency of the chromatographic column.
Repeatability of Injections (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the HPLC system's injector.
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures that adjacent peaks are well-separated for accurate quantification.

By meeting these SST criteria before each analysis, the laboratory ensures that the analytical system is performing as expected, thereby validating the results of each run.

Conclusion

The validation of purity standards for 4-amino-N-(4-methylpyridin-2-yl)benzamide is a rigorous but essential process in pharmaceutical development. By employing a combination of advanced analytical techniques and adhering to the principles outlined in ICH guidelines, researchers can establish a high degree of confidence in the quality and purity of this compound. A well-validated analytical method is not just a regulatory requirement; it is a fundamental component of good science, ensuring the integrity of research and the safety of potential new medicines.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology, Q2(R1), Current Step 4 version, November 2005. (Note: This has been superseded by Q2(R2)
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

  • Pharmaffiliates. 4-Amino-N-methylbenzamide. [Link]

  • Journal of Physical Science. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • ResearchGate. (2016, August 25). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

  • Journal of Medicinal Chemistry. (2008, July 24). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-amino-N-(4-methylpyridin-2-yl)benzamide

Executive Summary & Operational Directive Immediate Action Required: 4-amino-N-(4-methylpyridin-2-yl)benzamide is a functionalized aminopyridine derivative often encountered in kinase inhibitor synthesis (e.g., Imatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: 4-amino-N-(4-methylpyridin-2-yl)benzamide is a functionalized aminopyridine derivative often encountered in kinase inhibitor synthesis (e.g., Imatinib precursors). It poses specific risks regarding aquatic toxicity and nitrogen oxide (NOx) generation during combustion.

Disposal Directive:

  • Do NOT dispose of via sanitary sewer systems.

  • Do NOT mix with strong oxidizing agents (peroxides, nitric acid) in waste streams due to the risk of exothermic N-oxidation.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Chemical Profiling

As a Senior Scientist, I rely on Structure-Activity Relationship (SAR) analysis when specific SDS data for R&D intermediates is sparse. We classify this compound based on its two primary pharmacophores: the Aniline moiety and the Pyridine ring.

CharacteristicHazard ClassificationOperational Implication
Functional Group Aminopyridine / BenzamidePotential skin sensitizer and irritant.[1]
Combustion High Nitrogen ContentGenerates toxic NOx fumes during fire/incineration.
Reactivity Basic Nitrogen (Pyridine)Incompatible with strong acids and oxidizers.[2]
Toxicology Class 6.1 (Analogy)Treat as "Toxic if Swallowed" (H302).[3][4]
Environmental Aquatic Acute 1 (Analogy)Zero-tolerance policy for drain disposal.

Expert Insight: The 4-methylpyridine (picoline) moiety increases lipophilicity compared to bare pyridine, potentially increasing dermal absorption rates. Standard nitrile gloves (0.11 mm) may have reduced breakthrough times; double-gloving or using thicker chemically resistant gloves (0.2 mm+) is recommended for handling concentrated waste.

Pre-Disposal Treatment: The "Self-Validating" Protocol

To ensure safety before the waste leaves your bench, follow this self-validating segregation system. This prevents "mystery waste" incidents downstream.

A. The Oxidizer Check (Visual Validation)

Before adding this waste to a central carboy, validate the receiving container.

  • Mechanism: Amines react violently with oxidizers.

  • Test: Check the waste log. If the container holds nitric acid, peroxides, or permanganates, STOP .

  • Action: Initiate a new, separate waste stream labeled "Basic Organic Waste - Nitrogenous."

B. Solid Waste Isolation
  • Double-Bagging: Use a primary polyethylene bag for the solid. Seal it. Place this into a secondary clear bag.

  • Why? Fine powders of aminobenzamides can be electrostatic. Double bagging prevents dust release when the waste contractor opens the drum.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Collect solid material using a dedicated scoop or chemically resistant dustpan.

  • Packaging: Transfer to a wide-mouth high-density polyethylene (HDPE) jar or double-lined waste bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-amino-N-(4-methylpyridin-2-yl)benzamide" (95%+)

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Mother Liquors/Solvents)

This compound is typically dissolved in organic solvents (DMSO, DMF, Methanol) during synthesis.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the "Non-Halogenated Organic" stream.

  • pH Check: If the solution was part of an extraction, ensure the pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the solvent drum to prevent drum corrosion.

  • Rinsate Management:

    • Triple Rinse Rule: Rinse the empty reagent bottle three times with a compatible solvent (e.g., ethanol).

    • Disposal: Pour all three rinses into the liquid hazardous waste container.

    • Bottle: Deface the label and dispose of the dry glass bottle in "Lab Glass" trash (unless P-listed, which this is not, but check local regulations).

Decision Matrix & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of 4-amino-N-(4-methylpyridin-2-yl)benzamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-amino-N-(4-methylpyridin-2-yl)benzamide PhaseCheck Determine Phase Start->PhaseCheck Solid Solid Waste (Powder/Filter Cake) PhaseCheck->Solid Liquid Liquid Waste (Mother Liquor/Solution) PhaseCheck->Liquid SolidPack Double Bag & Label: 'Toxic Organic Solid' Solid->SolidPack OxidizerCheck CRITICAL CHECK: Is the waste stream Oxidizing? Liquid->OxidizerCheck Segregate STOP: Segregate Immediately. Do NOT mix. OxidizerCheck->Segregate Yes (H2O2, HNO3) SolventType Identify Solvent Base OxidizerCheck->SolventType No Incineration Final Disposal: High-Temp Incineration Segregate->Incineration Separate Container Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Stream (e.g., MeOH, DMSO) SolventType->NonHalo No Halogens Halo->Incineration NonHalo->Incineration SolidPack->Incineration

Figure 1: Decision logic for the segregation and disposal of aminopyridine-based chemical waste.

Emergency Contingencies

In the event of a spill, adherence to the "Protect-Contain-Clean" protocol is mandatory.

  • Protect: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles). If powder is airborne, use a NIOSH-approved N95 or P100 respirator.

  • Contain: Cover the spill with an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust if the spill involves other reactive solvents.

  • Clean:

    • Sweep up the absorbent/chemical mixture carefully to avoid dust generation.[4]

    • Place in a hazardous waste bag.

    • Clean the surface with a soap/water solution.[1][5] Collect this rinsate as liquid hazardous waste.

Regulatory Compliance & References

Compliance is determined by the "Cradle-to-Grave" responsibility principle under RCRA (USA) and similar frameworks globally.

  • RCRA Classification (USA): While not explicitly P-listed or U-listed, this waste exhibits characteristics of Toxicity and potentially Ignitability (if in solvent). It falls under the "Derived-from" rule if mixed with listed solvents [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals) [2].

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • European Commission. (2014). Commission Decision 2014/955/EU on the list of waste pursuant to Directive 2008/98/EC.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Aminopyridines and Benzamides Safety Profile. (General functional group safety data). [Link]

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